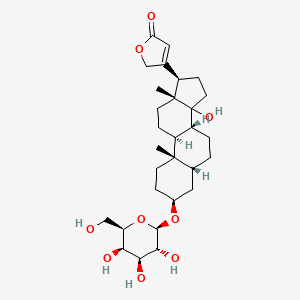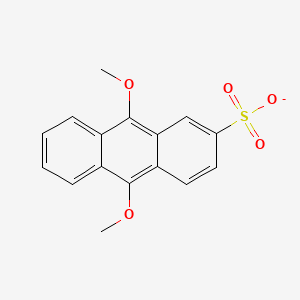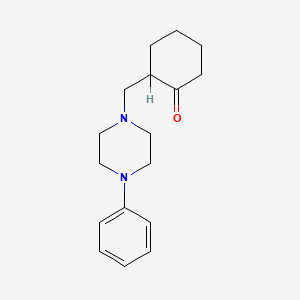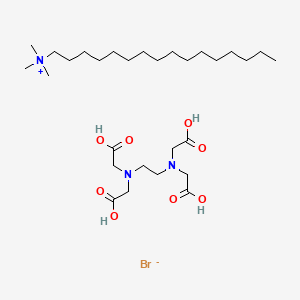![molecular formula C16H21NO B1230270 N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.
Applications De Recherche Scientifique
1. Crystal Structure and Interactions
- The compound is a formamidine pesticide with two independent and conformationally similar molecules in its asymmetric unit. The crystal structure is stabilized by C-H⋯N hydrogen bonds, C-H⋯π, and π–π interactions, forming one-dimensional chains extending in a specific direction. This study contributes to the understanding of molecular interactions and crystal packing in similar compounds (Sangjin Lee et al., 2013).
2. Anticonvulsant Activity
- Research on a related compound (4-amino-N-(2,6-dimethylphenyl)benzamide) demonstrated effective anticonvulsant properties in animal models. By modifying the molecular structure, researchers aimed to reduce metabolic N-acetylation, resulting in compounds with significant anticonvulsant activity and prolonged plasma concentrations, contributing to the development of new anticonvulsant drugs (D. Robertson et al., 1987).
3. Antimicrobial, Antioxidant, and Insect Antifeedant Properties
- A series of derivatives of the compound demonstrated antimicrobial and antioxidant activities against various bacterial and fungal strains. Additionally, these derivatives showed insect antifeedant activities, indicating potential applications in agriculture and pest control (G.Thirunarayanan, 2015).
4. Selective Potassium Channel Opener
- A study identified N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides as selective openers for certain potassium channels, highlighting their potential as tools for understanding neuronal activity and possibly treating neurological disorders (Haibo Yu et al., 2011).
5. Polymer and Material Science
- Research has explored the utility of related bicyclic compounds in the synthesis of polyimides, which are known for their high thermal stability and excellent transparency. These materials have potential applications in electronics and optics due to their unique properties (Yasufumi Watanabe et al., 2002).
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-10-3-6-15(11(2)7-10)17-16(18)14-9-12-4-5-13(14)8-12/h3,6-7,12-14H,4-5,8-9H2,1-2H3,(H,17,18) |
Clé InChI |
IDQTVKSYFJYROY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)

![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)
![[(2R,3R,4R,5S)-5-[(1R)-2-amino-1-[[(2S,3S,4S)-3,4-dihydroxy-6-[[(3S,7R)-7-methyl-2-oxoazepan-3-yl]carbamoyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-oxoethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] decanoate](/img/structure/B1230199.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
![2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1230202.png)
![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)




![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)